molecular formula C5H6O B1582349 2-Penten-4-yn-1-ol CAS No. 5557-88-0

2-Penten-4-yn-1-ol

Cat. No. B1582349
CAS RN: 5557-88-0
M. Wt: 82.1 g/mol
InChI Key: TWJDCTNDUKKEMU-UHFFFAOYSA-N
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Description

2-Penten-4-yn-1-ol is a chemical compound with the molecular formula C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da . It is a useful reagent in the silver-catalyzed cyclization of acetylenic alcohols and is also employed in studies related to the field of acetylenic epoxides .


Molecular Structure Analysis

The molecular structure of 2-Penten-4-yn-1-ol consists of 5 carbon atoms, 6 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2/b4-3+ .

Scientific Research Applications

Synthesis of Pheromones and Chemical Reactions

E-2-Penten-4-yn-1-ol has been used in the synthesis of certain pheromones. It serves as a precursor in the synthesis of sex pheromones for cotton pests, specifically (Z,E)-9,11-tetradecadienyl acetate and (E,E)-10,12-hexadecadienal. These compounds are vital for the development of pest control strategies in agriculture (Yadav et al., 1989).

Molecular Structure and Conformation Analysis

Research has focused on understanding the molecular structure and conformation of related compounds like 4-penten-1-ol. Studies involving gas electron diffraction have been conducted to analyze the conformational composition and molecular structure of these compounds, providing insights into their chemical behavior and interactions (Trætteberg et al., 1985).

Catalysis and Organic Synthesis

2-Penten-4-yn-1-ol plays a role in various catalysis and organic synthesis processes. For instance, it is involved in ruthenium-catalyzed reactions to form specific compounds, demonstrating its utility in complex chemical synthesis (Onodera et al., 2005).

Application in Polymer Science

In polymer science, 2-Penten-4-yn-1-ol is used in copolymerization processes. Studies show that it can be copolymerized with ethylene using palladium-based catalysts. The incorporation of such compounds in polymer chains influences the properties of the resulting materials, making them relevant in materials science (Parisi et al., 2017).

Vapor-Phase Dehydration Studies

Research on the vapor-phase dehydration of related compounds like 1,5-pentanediol into 4-penten-1-ol over specific catalysts such as ZrO2 and Yb2O3 has been conducted. This process is important for understanding the chemical transformations and potential industrial applications of these compounds (Sato et al., 2008).

Conformational and Reaction Studies

Further research includes investigating the reaction dynamics and conformational aspects of similar compounds, providing deeper insights into their chemical behavior under different conditions and reactions (Gilchrist & Bercaw, 1996).

Safety And Hazards

2-Penten-4-yn-1-ol is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

pent-2-en-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJDCTNDUKKEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031733
Record name Pent-2-en-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-2-en-4-yn-1-ol

CAS RN

5557-88-0
Record name 2-Penten-4-yn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5557-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pent-2-en-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pent-2-en-4-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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